N,N-ditetradecylhydroxylamine

Vue d'ensemble

Description

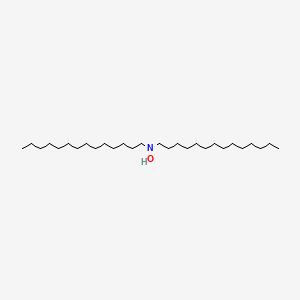

N,N-ditetradecylhydroxylamine is a useful research compound. Its molecular formula is C28H59NO and its molecular weight is 425.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

N,N-Ditetradecylhydroxylamine is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly focusing on its roles in organic synthesis, as a reagent in chemical reactions, and its potential therapeutic uses.

Reagent in Hydrodeamination Reactions

This compound can be utilized as a reagent in hydrodeamination reactions, which involve the removal of an amine group from primary amines. Such reactions are essential for synthesizing complex organic molecules and can lead to the formation of valuable intermediates in pharmaceutical chemistry. The compound's ability to facilitate these transformations under mild conditions enhances its utility in synthetic organic chemistry .

Polymerization Initiator

The compound serves as an effective polymerization initiator in the production of various polymers. Hydroxylamines are known to initiate free radical polymerization processes, which are critical in developing materials with specific properties. This compound's structure allows it to participate efficiently in these reactions, leading to polymers with tailored characteristics suitable for industrial applications .

Antioxidant and Stabilizing Agent

Due to its hydroxylamine functionality, this compound can act as an antioxidant and stabilizing agent in various formulations. It can inhibit oxidative degradation processes in materials, thus extending their shelf life and improving performance, particularly in plastics and coatings .

Role in Enhancing Molecular Chaperone Activity

Research has indicated that hydroxylamines can enhance the expression of molecular chaperones within cells. This property is significant for cellular protection against stress-induced damage, suggesting that this compound could be explored for therapeutic applications aimed at enhancing cellular resilience during disease states .

Case Study 1: Hydrodeamination Application

In a recent study focusing on hydrodeamination techniques, this compound was evaluated for its efficiency in deaminating primary amines under mild conditions. The results demonstrated high yields and rapid reaction times, showcasing its potential as a versatile reagent in organic synthesis .

Case Study 2: Polymerization Initiation

A series of experiments were conducted to assess the effectiveness of this compound as a polymerization initiator. The findings revealed that the compound successfully initiated polymerization reactions, leading to high molecular weight polymers with desirable physical properties .

Comparative Data Table

Propriétés

Numéro CAS |

119588-89-5 |

|---|---|

Formule moléculaire |

C28H59NO |

Poids moléculaire |

425.8 g/mol |

Nom IUPAC |

N,N-di(tetradecyl)hydroxylamine |

InChI |

InChI=1S/C28H59NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-28H2,1-2H3 |

Clé InChI |

DDLNUIWJEDITCB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.